An In-depth Technical Guide on the Synthesis and Characterization of (4-Acetamidocyclohexyl) nitrate
An In-depth Technical Guide on the Synthesis and Characterization of (4-Acetamidocyclohexyl) nitrate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel compound, (4-Acetamidocyclohexyl) nitrate (B79036). This document details a plausible synthetic route, outlines comprehensive experimental protocols, and presents anticipated analytical data for the characterization of the target molecule. The information herein is intended to serve as a foundational resource for researchers and professionals engaged in the fields of medicinal chemistry, pharmacology, and drug development.
Introduction
(4-Acetamidocyclohexyl) nitrate is a derivative of 4-acetamidocyclohexanol, featuring a nitrate ester functional group. The introduction of a nitrate group to organic molecules is a well-established strategy in medicinal chemistry to develop compounds with vasodilatory properties, often mediated through the release of nitric oxide (NO). This guide outlines a direct and efficient laboratory-scale synthesis of (4-Acetamidocyclohexyl) nitrate and provides a thorough description of the analytical methods required for its structural confirmation and purity assessment.
Synthesis of (4-Acetamidocyclohexyl) nitrate
The synthesis of (4-Acetamidocyclohexyl) nitrate is predicated on the nitration of the hydroxyl group of the readily available starting material, 4-acetamidocyclohexanol. A common and effective method for this transformation is the use of a mixed acid nitrating agent, typically a combination of nitric acid and sulfuric acid, at controlled temperatures.
Experimental Protocol: Nitration of 4-Acetamidocyclohexanol
Materials:
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4-Acetamidocyclohexanol (cis/trans mixture)
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Concentrated Sulfuric Acid (98%)
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Concentrated Nitric Acid (70%)
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Dichloromethane (B109758) (CH₂Cl₂)
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Saturated Sodium Bicarbonate Solution (NaHCO₃)
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Anhydrous Magnesium Sulfate (MgSO₄)
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Deionized Water
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Ice Bath
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Round-bottom flask
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Magnetic stirrer and stir bar
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Dropping funnel
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Separatory funnel
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Rotary evaporator
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Standard laboratory glassware
Procedure:
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In a 250 mL round-bottom flask equipped with a magnetic stir bar and cooled in an ice bath to 0-5 °C, slowly add 50 mL of concentrated sulfuric acid.
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To the cooled and stirring sulfuric acid, add 10.0 g of 4-acetamidocyclohexanol in small portions, ensuring the temperature remains below 10 °C.
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In a separate beaker, prepare the nitrating mixture by cautiously adding 15 mL of concentrated nitric acid to 35 mL of concentrated sulfuric acid, while cooling in an ice bath.
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Slowly add the prepared nitrating mixture to the solution of 4-acetamidocyclohexanol in sulfuric acid via a dropping funnel over a period of 30-45 minutes. The reaction temperature must be maintained between 0 °C and 5 °C throughout the addition.
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After the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 2 hours.
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Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
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Extract the aqueous mixture with dichloromethane (3 x 75 mL).
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Combine the organic extracts and wash sequentially with deionized water (2 x 100 mL) and saturated sodium bicarbonate solution (2 x 100 mL), and finally with deionized water (1 x 100 mL).
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Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude (4-Acetamidocyclohexyl) nitrate.
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The crude product can be further purified by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Safety Precautions: This reaction involves the use of strong, corrosive acids and should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, must be worn at all times. The nitration reaction is exothermic and requires careful temperature control to prevent runaway reactions.
Characterization of (4-Acetamidocyclohexyl) nitrate
The successful synthesis of (4-Acetamidocyclohexyl) nitrate must be confirmed through a combination of spectroscopic and analytical techniques. The following sections detail the expected characterization data.
Predicted Physical and Chemical Properties
| Property | Predicted Value |
| Molecular Formula | C₈H₁₄N₂O₄ |
| Molecular Weight | 202.21 g/mol |
| Appearance | Colorless to pale yellow oil or solid |
| Melting Point | Not determined |
| Boiling Point | Not determined |
Spectroscopic Data
The following tables summarize the predicted spectroscopic data for (4-Acetamidocyclohexyl) nitrate based on the analysis of similar compounds, such as cyclohexyl nitrate.[1]
Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.0-5.2 | m | 1H | CH-ONO₂ |
| ~3.7-3.9 | m | 1H | CH-NHAc |
| ~2.0 | s | 3H | C(O)CH₃ |
| ~1.2-2.2 | m | 8H | Cyclohexyl CH₂ |
| ~5.5-6.0 | br s | 1H | NH |
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~169-171 | C=O |
| ~80-85 | CH-ONO₂ |
| ~48-52 | CH-NHAc |
| ~30-35 | Cyclohexyl CH₂ |
| ~23-28 | Cyclohexyl CH₂ |
| ~23 | C(O)CH₃ |
Table 3: Predicted IR Data (thin film, cm⁻¹)
| Wavenumber (cm⁻¹) | Assignment |
| ~3300 | N-H stretch |
| ~2940, 2860 | C-H stretch (aliphatic) |
| ~1640 | C=O stretch (amide I) |
| ~1630 | N-O stretch (asymmetric, ONO₂) |
| ~1550 | N-H bend (amide II) |
| ~1280 | N-O stretch (symmetric, ONO₂) |
| ~870 | O-N stretch (ONO₂) |
Table 4: Predicted Mass Spectrometry Data (EI)
| m/z | Proposed Fragment |
| 202 | [M]⁺ |
| 156 | [M - NO₂]⁺ |
| 143 | [M - ONO₂]⁺ |
| 97 | [C₆H₉NHAc]⁺ |
| 83 | [C₆H₁₁]⁺ |
| 43 | [CH₃CO]⁺ |
Visualizations
Synthesis Workflow
Caption: Synthesis workflow for (4-Acetamidocyclohexyl) nitrate.
Characterization Workflow
Caption: Characterization workflow for (4-Acetamidocyclohexyl) nitrate.
